Cas no 144017-66-3 ((S)-Stiripentol)

(S)-Stiripentol 化学的及び物理的性質
名前と識別子
-
- (S)-Stiripentol
- (-)-Stiripentol
- 7XF286F3TA
- Stiripentol, (-)-
- Stiripentol L-form
- (S)-(-)-Stiripentol
- (-)-Stp
- Stiripentol (S)-form [MI]
- (?)-Stiripentol
- 1-Penten-3-ol, 1-(1,3-benzodioxol-5-yl)-4,4-dimethyl-,
- Q27268976
-
- インチ: 1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+/t13-/m0/s1
- InChIKey: IBLNKMRFIPWSOY-IYNGYCSASA-N
- ほほえんだ: O[C@@H](/C=C/C1=CC=C2C(=C1)OCO2)C(C)(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 280
- トポロジー分子極性表面積: 38.7
- 疎水性パラメータ計算基準値(XlogP): 3.6
(S)-Stiripentol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | S686830-100mg |
(S)-Stiripentol |
144017-66-3 | 100mg |
$1642.00 | 2023-05-17 | ||
TRC | S686830-10mg |
(S)-Stiripentol |
144017-66-3 | 10mg |
$207.00 | 2023-05-17 | ||
TRC | S686830-250mg |
(S)-Stiripentol |
144017-66-3 | 250mg |
$ 4500.00 | 2023-09-06 |
(S)-Stiripentol 関連文献
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Jun Xu,Li Liu,Zhao-Cheng Yan,Yang Liu,Long Qin,Ning Deng,Hua-Jian Xu Green Chem. 2023 25 2268
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Maximilien Lopes-Rodrigues,Didac Martí-Balleste,Catherine Michaux,Eric A. Perpète,Jordi Puiggalí,Maria M. Pérez-Madrigal,Carlos Alemán Mater. Adv. 2020 1 2084
-
Sonia Medina,Rubén Carrasco-Torres,Ma Isabel Amor,Camille Oger,Jean-Marie Galano,Thierry Durand,Irene Villegas-Martínez,Stephane Auvin,Federico Ferreres,ángel Gil-Izquierdo RSC Adv. 2016 6 82969
-
Jinshan Li,Wenxue Xi,Rong Zhong,Jianguo Yang,Lei Wang,Hanfeng Ding,Zhiming Wang Chem. Commun. 2021 57 1050
-
Xiaobo Yang,Bowen Li,Huicong Xing,Ju Qiu,Teck-Peng Loh,Peizhong Xie Green Chem. 2021 23 1633
-
Saumya Bajaj,Seow Theng Ong,K. George Chandy Nat. Prod. Rep. 2020 37 703
-
Vaibhav A. Dixit Toxicol. Res. 2019 8 157
-
Wei He,Yiao Wang,Yaqi Lv,Qingqing Xiao,Ling Ye,Bo Cai,Chao Qin,Xiaopeng Han,Ting Cai,Lifang Yin J. Mater. Chem. B 2017 5 1081
-
Mengmeng You,Kangli Wang,Yongming Pan,Lingchen Tao,Quanxin Ma,Guozhi Zhang,Fuliang Hu Food Funct. 2022 13 2336
-
Helena Mu?oz-Galán,Carlos Alemán,Maria M. Pérez-Madrigal Lab Chip 2023 23 1128
(S)-Stiripentolに関する追加情報
(S)-Stiripentol (CAS No. 144017-66-3): An Overview of a Promising Anticonvulsant
(S)-Stiripentol (CAS No. 144017-66-3) is a chiral anticonvulsant drug that has gained significant attention in the field of neurology, particularly for its efficacy in treating severe childhood epilepsy syndromes. This compound, also known as Diacomit in its pharmaceutical form, has been extensively studied for its unique mechanism of action and safety profile. This article provides a comprehensive overview of (S)-Stiripentol, including its chemical properties, pharmacological effects, clinical applications, and recent research advancements.
Chemical Properties and Structure
(S)-Stiripentol is a chiral compound with the chemical formula C15H20N2O2. It belongs to the class of substituted piperidines and is characterized by its specific stereochemistry, which is crucial for its biological activity. The compound is a white crystalline solid with a melting point of approximately 138-140°C. Its solubility in water is low, but it is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). The chiral nature of (S)-Stiripentol is essential for its pharmacological effects, as the (R)-enantiomer does not exhibit the same anticonvulsant properties.
Pharmacological Mechanism of Action
The exact mechanism by which (S)-Stiripentol exerts its anticonvulsant effects is not fully understood, but several key mechanisms have been proposed. One of the primary mechanisms involves the modulation of GABAergic neurotransmission. GABA (gamma-aminobutyric acid) is the principal inhibitory neurotransmitter in the central nervous system (CNS), and enhancing GABAergic activity can reduce neuronal excitability and prevent seizures. Studies have shown that (S)-Stiripentol can potentiate the effects of GABA by increasing the frequency and duration of GABA-mediated chloride channel openings.
In addition to its effects on GABAergic transmission, (S)-Stiripentol may also interact with other neurotransmitter systems. For example, it has been reported to modulate sodium channel activity, which can further contribute to its anticonvulsant properties. Recent research has also suggested that (S)-Stiripentol may influence the expression and function of various ion channels and receptors involved in neuronal excitability.
Clinical Applications and Efficacy
(S)-Stiripentol has been approved for use in several countries as an add-on therapy for patients with severe childhood epilepsy syndromes, particularly Dravet syndrome and Lennox-Gastaut syndrome (LGS). These conditions are characterized by frequent and difficult-to-control seizures, often leading to significant morbidity and developmental delays. Clinical trials have demonstrated that (S)-Stiripentol, when used in combination with other anticonvulsants such as clobazam and valproate, can significantly reduce seizure frequency and improve quality of life for affected patients.
A landmark study published in the New England Journal of Medicine in 2018 evaluated the efficacy and safety of (S)-Stiripentol in children with Dravet syndrome who were resistant to other treatments. The results showed a statistically significant reduction in convulsive seizure frequency compared to placebo, with a favorable safety profile. These findings have further solidified the role of (S)-Stiripentol as an important therapeutic option for this challenging patient population.
Safety Profile and Adverse Effects
The safety profile of (S)-Stiripentol has been extensively evaluated through clinical trials and post-marketing surveillance. Common adverse effects include somnolence, fatigue, ataxia, and gastrointestinal disturbances such as nausea and vomiting. These side effects are generally mild to moderate and can be managed through dose adjustments or supportive care. More serious adverse events are rare but can include liver function abnormalities and respiratory depression.
To ensure safe use, patients should be closely monitored for any signs of adverse reactions, particularly during the initial treatment phase or when dose adjustments are made. Regular liver function tests are recommended to detect any potential hepatotoxicity early. Additionally, healthcare providers should be aware of potential drug interactions, especially with other anticonvulsants that may affect metabolism or clearance.
Recent Research Advancements
Ongoing research continues to explore new applications and mechanisms of action for (S)-Stiripentol. A recent study published in the Journal of Neurochemistry investigated the neuroprotective effects of (S)-Stiripentol in animal models of epilepsy. The results suggested that (S)-Stiripentol may have additional benefits beyond its anticonvulsant properties, including reducing neuronal damage and inflammation associated with seizure activity.
Another area of interest is the potential use of (S)-Stiripentol in combination with other novel therapies. For example, preclinical studies have shown promising results when (S)-Stiripentol is used alongside cannabidiol (CBD) or other targeted therapies. These combinations may offer synergistic effects, potentially leading to more effective treatment regimens for refractory epilepsy.................
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